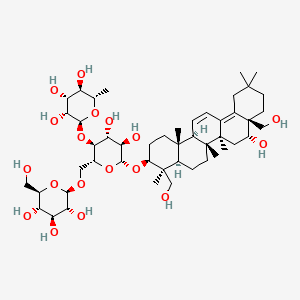

Saikosaponin S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saikosaponin S is a triterpenoid saponin compound predominantly found in the roots of the Bupleurum species, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. This compound is part of a larger group of saikosaponins, which are glycosides composed of a triterpene aglycone and one or more sugar moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin S involves several key steps:

Preparation of Aglycone: The aglycone part of this compound is typically derived from oleanolic acid. This involves oxidation and glycosylation reactions to introduce the necessary functional groups.

Glycosylation: The glycosylation step is crucial for attaching the sugar moieties to the aglycone.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions during the synthesis. These groups are later removed to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The process includes:

Extraction: The roots are extracted using solvents such as ethanol or methanol.

Purification: The extract is purified using chromatographic techniques to isolate this compound.

Standardization: The final product is standardized to ensure consistent quality and potency.

Chemical Reactions Analysis

Types of Reactions: Saikosaponin S undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the aglycone part of the molecule, introducing ketone or hydroxyl groups.

Reduction: Reduction reactions can convert ketones to alcohols, altering the compound’s properties.

Substitution: Substitution reactions can replace functional groups on the aglycone or sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as Dess-Martin periodinane or Jones reagent are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties.

Scientific Research Applications

Saikosaponin S has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Industry: this compound is used in the development of herbal medicines and dietary supplements.

Mechanism of Action

Saikosaponin S exerts its effects through several molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK pathways.

Antiviral: this compound interferes with viral replication by targeting viral enzymes and host cell receptors.

Hepatoprotective: It protects liver cells by reducing oxidative stress and enhancing detoxification pathways.

Comparison with Similar Compounds

Saikosaponin S is compared with other saikosaponins such as Saikosaponin A, Saikosaponin D, and Saikosaponin B2:

Saikosaponin A: Known for its strong anti-inflammatory effects.

Saikosaponin D: Exhibits potent antitumor activity.

Saikosaponin B2: Has hepatoprotective and immunomodulatory properties

Uniqueness: this compound is unique due to its balanced pharmacological profile, combining anti-inflammatory, antiviral, and hepatoprotective effects, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula |

C48H78O18 |

|---|---|

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45+,46+,47+,48+/m0/s1 |

InChI Key |

YYHHNGWWKYBCRQ-CTIIHJDWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)CO)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)

![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)

![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)